Cas no 1185683-72-0 (1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride)

1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a dibromophenoxy group linked to a propan-2-ol backbone with a pyrrolidine substituent. The hydrochloride salt enhances its stability and solubility, making it suitable for various chemical and pharmaceutical applications. The presence of bromine atoms on the aromatic ring contributes to its potential as a reactive intermediate in cross-coupling reactions or as a building block for bioactive molecules. The pyrrolidine moiety may confer improved binding affinity in medicinal chemistry contexts. This compound is particularly valuable for researchers exploring brominated aromatic derivatives or investigating novel pharmacophores with modified physicochemical properties. Its structural features allow for further functionalization, enabling tailored modifications in drug discovery or material science applications.
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride structure
1185683-72-0 structure
Product name:1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
CAS No:1185683-72-0
MF:C13H18Br2ClNO2
MW:415.548521518707
CID:5390094

1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dibromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol:hydrochloride
    • 1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
    • Inchi: 1S/C13H17Br2NO2.ClH/c14-10-3-4-13(12(15)7-10)18-9-11(17)8-16-5-1-2-6-16;/h3-4,7,11,17H,1-2,5-6,8-9H2;1H
    • InChI Key: CSLILYVVQXVSFG-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C(Br)C=C1Br)C(O)CN1CCCC1.[H]Cl

1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3314-0297-2μmol
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
1185683-72-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3314-0297-5mg
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
1185683-72-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3314-0297-20mg
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
1185683-72-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3314-0297-30mg
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
1185683-72-0 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3314-0297-15mg
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
1185683-72-0 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3314-0297-5μmol
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
1185683-72-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3314-0297-2mg
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
1185683-72-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3314-0297-4mg
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
1185683-72-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3314-0297-10μmol
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
1185683-72-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3314-0297-25mg
1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
1185683-72-0 90%+
25mg
$109.0 2023-04-26

1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride Related Literature

Additional information on 1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Research Update on 1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride (CAS: 1185683-72-0)

Recent studies on the compound 1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride (CAS: 1185683-72-0) have revealed significant progress in understanding its pharmacological properties and potential therapeutic applications. This brominated phenoxypropanol derivative has attracted attention due to its unique structural features, combining a dibromophenoxy moiety with a pyrrolidine-containing side chain, which may contribute to its biological activity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action as a potential modulator of neurotransmitter systems. The research demonstrated that this molecule exhibits selective binding affinity to specific serotonin receptor subtypes, with IC50 values in the low micromolar range. These findings suggest potential applications in neurological disorders, though further structure-activity relationship studies are needed to optimize selectivity and potency.

In the field of antimicrobial research, a recent preprint (2024) has reported promising in vitro activity of 1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride against drug-resistant bacterial strains. The compound showed bacteriostatic effects against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations below 10 μg/mL, possibly through interference with bacterial cell wall synthesis. However, cytotoxicity studies indicated the need for structural modifications to improve the therapeutic index.

Pharmacokinetic characterization studies conducted in rodent models (2023) revealed that the hydrochloride salt form (CAS: 1185683-72-0) demonstrates improved aqueous solubility compared to the free base, with oral bioavailability of approximately 35-40%. The compound exhibited a plasma half-life of 2.5 hours and showed good blood-brain barrier penetration, supporting its potential CNS applications. Metabolic studies identified the liver as the primary site of biotransformation, with the major metabolite being the O-dealkylated product.

Current challenges in the development of this compound include optimizing its metabolic stability and reducing potential off-target effects. Recent computational modeling studies (2024) have proposed several structural analogs that maintain the core pharmacophore while potentially improving drug-like properties. These virtual screening approaches, combined with experimental validation, may accelerate the development of improved derivatives in the near future.

The synthesis and scale-up of 1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride have also seen advancements, with recent patents disclosing more efficient synthetic routes with improved yields (up to 68% overall yield) and reduced purification steps. These process chemistry improvements could facilitate larger-scale production for preclinical and potential clinical studies.

As research continues, this compound represents an interesting chemical scaffold for further medicinal chemistry exploration. The combination of its brominated aromatic system and amino alcohol functionality offers multiple points for structural modification, allowing for the potential development of more selective and potent analogs targeting various biological pathways.

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